An In-depth Technical Guide to 24-Norcholesterol: Chemical Structure, Molecular Properties, and Therapeutic Potential
An In-depth Technical Guide to 24-Norcholesterol: Chemical Structure, Molecular Properties, and Therapeutic Potential
Abstract
24-Norcholesterol, a C26 sterol found predominantly in marine invertebrates, represents a class of naturally occurring lipids with a unique structural modification—the absence of a methyl group at the C-24 position of the cholesterol side chain. This seemingly subtle alteration imparts distinct physicochemical properties and opens avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 24-norcholesterol, delves into its natural occurrence and biosynthetic origins, and explores its potential in drug development. Detailed experimental protocols for its analysis and a discussion of its known and potential biological activities are included to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and natural product chemistry.
Introduction: The Significance of Nor-Steroids
Steroids are a fundamental class of bioactive lipids characterized by a four-ring core structure. While cholesterol is the most well-known sterol in animals, a vast diversity of structurally modified sterols exists in nature. Among these are the "nor-steroids," a subclass of steroids that lack one or more carbon atoms from the typical steroid skeleton. These structural modifications can lead to unique biological activities and pharmacological properties, making them intriguing targets for drug development[1][2]. 24-Norcholesterol is a prime example of such a molecule, distinguished by the absence of a methyl group at the 24-position of the cholesterol side chain. Its discovery in various marine organisms has spurred interest in its physiological role and potential as a lead compound for therapeutic agents[3].
Chemical Structure and Molecular Properties
The defining feature of 24-norcholesterol is its 26-carbon framework, a departure from the 27 carbons of cholesterol. This structural nuance has significant implications for its molecular geometry and interactions with biological systems.
Core Structure and Nomenclature
24-Norcholesterol, systematically named (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, possesses the characteristic tetracyclic core of a steroid[3]. The "nor" prefix in its name indicates the absence of a carbon atom, specifically from the side chain attached at C-17.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O | PubChem[3] |
| Molecular Weight | 372.6 g/mol | PubChem[3] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem[3] |
| CAS Number | 38819-44-2 | PubChem[3] |
| XLogP3 | 8.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
The high XLogP3 value indicates that 24-norcholesterol is a highly lipophilic molecule, with poor solubility in water but good solubility in organic solvents such as chloroform, ethanol, and hexane[4][5]. This property is crucial for its extraction from natural sources and for its behavior in biological membranes.
Natural Occurrence and Biosynthesis
24-Norcholesterol is primarily found in marine environments, where it is a constituent of various invertebrates. Its presence has been reported in sponges such as Dragmacidon lunaecharta, Amphilectus fucorum, and species of the genus Axinella[3].
The biosynthetic pathway leading to 24-norcholesterol is not yet fully elucidated. However, it is hypothesized to derive from the conventional cholesterol biosynthesis pathway with a key demethylation step. In marine organisms, the biosynthesis of sterols can be complex and may involve symbiotic microorganisms[6]. The formation of a "nor" sterol likely involves an enzymatic process that removes a methyl group from a precursor sterol.
Analytical Methodologies
The identification and quantification of 24-norcholesterol rely on a combination of chromatographic and spectroscopic techniques.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of sterols. While specific, fully assigned spectra for 24-norcholesterol are not widely published, the chemical shifts can be predicted based on the known values for cholesterol and other sterols. The absence of the C-24 methyl signal in the ¹H and ¹³C NMR spectra would be a key diagnostic feature.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of sterols. The mass spectrum of 24-norcholesterol is expected to show a molecular ion peak (M⁺) at m/z 372, corresponding to its molecular weight[3]. The fragmentation pattern would be characteristic of the steroid nucleus and the C8H17 side chain.
Experimental Protocol: Isolation and Purification of Sterols from Marine Sponges
This protocol provides a general methodology for the extraction and purification of sterols from marine sponge tissue, which can be adapted for the specific isolation of 24-norcholesterol.
Rationale: The choice of solvents is based on the lipophilic nature of sterols. The multi-step extraction ensures maximum recovery, while column chromatography separates the complex lipid mixture to isolate the sterol fraction.
Methodology:
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Sample Preparation:
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Collect fresh marine sponge tissue (e.g., Axinella sp.).
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Freeze-dry the tissue to remove water and then grind it into a fine powder.
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Solvent Extraction:
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Extract the powdered sponge tissue (100 g) exhaustively with a 2:1 mixture of chloroform:methanol (3 x 500 mL) at room temperature with stirring.
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Combine the extracts and filter to remove solid residue.
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Partition the combined extract with water (500 mL) to remove water-soluble impurities.
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Collect the lower chloroform layer and dry it over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
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Column Chromatography:
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Subject the crude extract to column chromatography on silica gel.
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Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
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Collect fractions and monitor by thin-layer chromatography (TLC) using a ceric sulfate spray reagent to visualize the sterols.
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Combine the fractions containing the sterol mixture.
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-
High-Performance Liquid Chromatography (HPLC):
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Further purify the sterol fraction using reversed-phase HPLC with a C18 column.
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Use an isocratic mobile phase of methanol or acetonitrile to separate the individual sterols.
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Collect the peak corresponding to the retention time of 24-norcholesterol for further analysis.
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Biological Activity and Potential for Drug Development
While direct studies on the biological activities of 24-norcholesterol are limited, the broader class of nor-steroids and other marine sterols have demonstrated a range of pharmacological properties, suggesting potential avenues for investigation.
Potential Anti-inflammatory and Cytotoxic Activities
Many plant-derived sterols (phytosterols) and marine sterols have been shown to possess anti-inflammatory and cytotoxic properties[7][8][9]. These activities are often attributed to their ability to modulate inflammatory pathways and induce apoptosis in cancer cells. Given its structural similarity to other bioactive sterols, 24-norcholesterol is a promising candidate for evaluation in these areas.
Role as a Precursor for Novel Therapeutics
The unique structure of 24-norcholesterol makes it an attractive scaffold for the synthesis of novel steroid derivatives. The "nor" modification can alter the binding affinity and selectivity for various biological targets. For instance, radiolabeled nor-cholesterol analogs, such as ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), are used as imaging agents in nuclear medicine to visualize adrenal cortical function, highlighting the utility of the nor-steroid core in diagnostic applications[10].
Future Directions and Conclusion
24-Norcholesterol remains a relatively understudied marine natural product with significant potential. Future research should focus on several key areas:
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Elucidation of Biosynthesis: Unraveling the specific enzymatic machinery responsible for the C-24 demethylation will provide valuable insights into sterol metabolism in marine organisms.
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Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and other pharmacological activities of 24-norcholesterol is warranted.
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Synthetic derivatization: The synthesis of a library of 24-norcholesterol derivatives could lead to the discovery of potent and selective modulators of various biological targets.
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